
4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide (4CPM4QS) is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound has been shown to possess unique biochemical and physiological effects, and has been proposed as a useful tool for lab experiments in a variety of fields. In
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and intramolecular cyclization of quinazolinyl derivatives have been explored, demonstrating the compound's versatility in forming complex heterocyclic structures. For example, the treatment of ambident sodium salts of quinazolinone with methyl bromoacetate leads to the formation of N(3)-alkyl ester, which upon reaction with hydrazine hydrate, gives rise to quinazolinyl acetohydrazide. This compound undergoes intramolecular cyclization to yield imidazoquinazoline diones, showcasing the compound's potential in synthesizing novel heterocyclic compounds with intricate structures (Burbulienė, Bobrovas, & Vainilavicius, 2006).
Potential Biological Activities
The chemical structure of quinazolinyl sulfides has been associated with various biological activities, including antimicrobial and antitubercular effects. Some derivatives have shown promising antitubercular activity against H37Rv strains, indicating the potential medicinal applications of these compounds in treating tuberculosis and other bacterial infections (Pattan, Reddy, Manvi, Desai, & Bhat, 2006).
Antihistaminic Activity
Quinazolinones have also been investigated for their antihistaminic properties. Novel quinazolin-4(3H)-ones substituted with chlorophenyl groups have been synthesized and tested for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. These findings suggest that quinazolinyl sulfides and their derivatives may serve as a basis for developing new classes of antihistaminic agents with minimal sedative effects, offering potential advancements in allergy treatment (Alagarsamy, Parthiban, 2012).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-19-15-17-13-5-3-2-4-12(13)14(18-15)20-11-8-6-10(16)7-9-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOLPCILJMUBOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

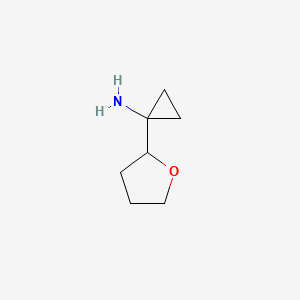
![Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2398361.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2398362.png)
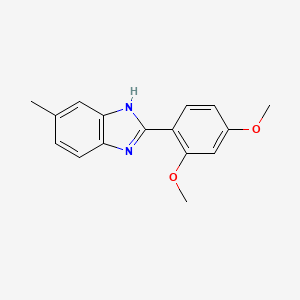


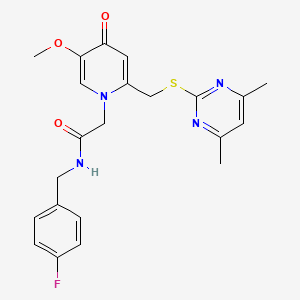
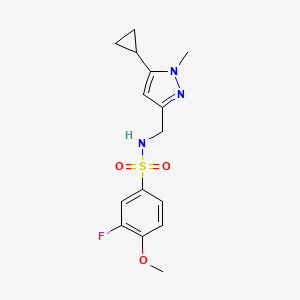

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398373.png)
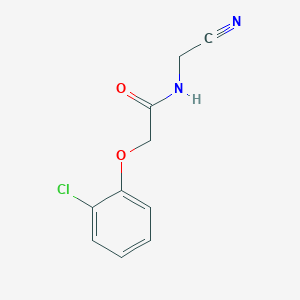
![N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2398376.png)
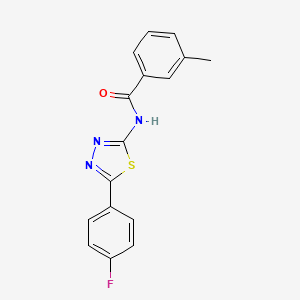
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2398382.png)